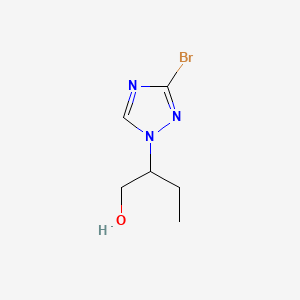
(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride typically involves multi-step procedures. One common method includes the reaction of 2-methylpiperazine with a suitable ketone under controlled conditions. The reaction is often catalyzed by transition metals such as iron, nickel, or ruthenium to enhance reactivity and selectivity . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating the activity of key proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity and potential as antipsychotic drug substances.
Uniqueness
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Propiedades
Fórmula molecular |
C9H19ClN2O |
|---|---|
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
2-methyl-1-[(2R)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m1./s1 |
Clave InChI |
KLZFXNKIGWFRHJ-DDWIOCJRSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1C(=O)C(C)C.Cl |
SMILES canónico |
CC1CNCCN1C(=O)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


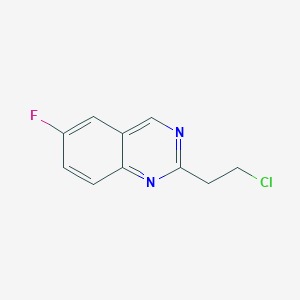
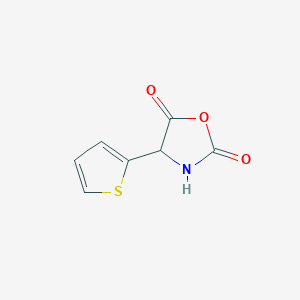
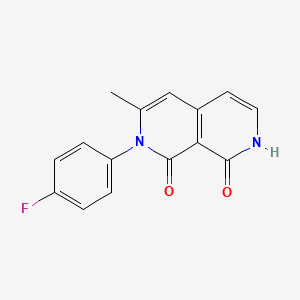
formamide](/img/structure/B11715455.png)
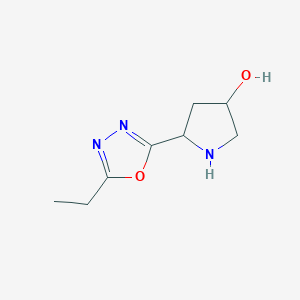
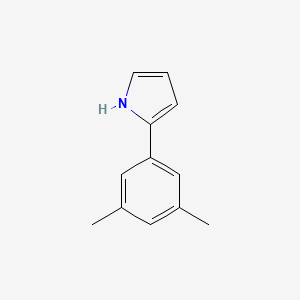
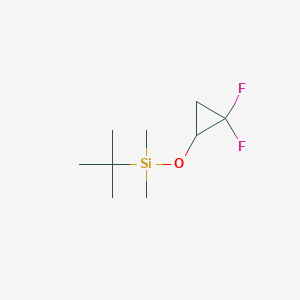
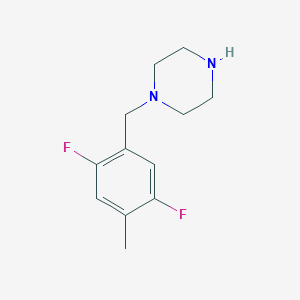


![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
